molecular formula C8H6BrNS B091095 2-Bromo-4-methylphenyl isothiocyanate CAS No. 19241-39-5

2-Bromo-4-methylphenyl isothiocyanate

Cat. No. B091095
CAS RN: 19241-39-5
M. Wt: 228.11 g/mol
InChI Key: DQXSCOWMTPPFCJ-UHFFFAOYSA-N
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Description

2-Bromo-4-methylphenyl isothiocyanate is a chemical compound that has been utilized in various synthetic processes. It is a derivative of phenyl isothiocyanate with a bromine and a methyl substituent on the benzene ring. This compound has been mentioned in the context of synthesizing other chemical entities, such as 3-arylquinazoline-2,4(1H,3H)-dithiones , p-bromophenylthiohydantoins , and 2,3-dihydro-1H-isoindole-1-thiones .

Synthesis Analysis

The synthesis of related compounds using 2-bromo-4-methylphenyl isothiocyanate involves various methods. For instance, 3-arylquinazoline-2,4(1H,3H)-dithiones were synthesized from 2-bromophenyl isothiocyanates through a one-pot process involving bromine-lithium exchange with butyllithium followed by treatment with aryl isothiocyanates . Additionally, p-bromophenylthiohydantoins, which are derivatives for Edman degradation, can be synthesized using p-bromophenylisothiocyanate, and the synthesis of tetradeuterated standards for these compounds has been described .

Molecular Structure Analysis

While the papers provided do not directly analyze the molecular structure of 2-bromo-4-methylphenyl isothiocyanate, they do discuss the structural characterization of similar compounds. For example, the spectroscopic and X-ray diffraction techniques were used to characterize the structure of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol . Such techniques could potentially be applied to 2-bromo-4-methylphenyl isothiocyanate to gain insights into its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of 2-bromo-4-methylphenyl isothiocyanate can be inferred from its use in various synthetic reactions. The compound's ability to undergo bromine-lithium exchange and to act as a reagent in the Edman degradation indicates its potential to participate in nucleophilic substitution reactions and to form stable derivatives for analytical purposes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-4-methylphenyl isothiocyanate are not directly discussed in the provided papers. However, the properties of similar brominated compounds and their derivatives, such as volatility, mass spectral identification, and the formation of hydrogen bonds, have been studied . These properties are crucial for understanding the behavior of 2-bromo-4-methylphenyl isothiocyanate in different chemical environments and for its identification and quantification in analytical chemistry.

Scientific Research Applications

  • Isothiocyanates, including 2-Bromo-4-methylphenyl isothiocyanate, have shown potential in disease prevention and therapy, particularly in clinical trials against diseases like cancer and autism (Palliyaguru, Yuan, Kensler, & Fahey, 2018).

  • These compounds are used in biofumigation to manage soilborne pests and diseases, acting as natural alternatives to synthetic fumigants (Matthiessen & Kirkegaard, 2006).

  • In chemical synthesis, 2-Bromo-4-methylphenyl isothiocyanate and its derivatives have been utilized in the creation of various organic compounds, indicating their versatility in organic chemistry (Pevzner, 2003).

  • The compound has been used in the synthesis of 1,4-dihydro-3,1-benzoxazine-2-thiones, showcasing its utility in the development of heterocyclic compounds (Kobayashi, Yokoi, Komatsu, & Konishi, 2010).

  • It has also been involved in the synthesis of novel 4-(3-Bromo-2-hydroxy-5-methylphenyl)-1,3-Dithiol-2-ylidene Derivatives, highlighting its role in the creation of new chemical entities (Gorodea, Sandu, & Sarbu, 2017).

  • The reactivity of phenyl isothiocyanate, a related compound, has been explored in synthesizing polyfunctionally substituted 3-(thiazol-2'-ylidene)pyridines and their fused derivatives, indicating the broad applicability of these compounds in pharmaceutical and agrochemical research (Mohareb, Zohdi, Sherif, & Wardkhan, 1994).

  • Isothiocyanates, including 2-Bromo-4-methylphenyl isothiocyanate, act as uncouplers, affecting the respiration of cells and isolated mitochondria, which is significant in understanding cellular metabolism and developing therapeutic agents (Miko & Chance, 1975).

  • Structurally related isothiocyanates have been identified as anticarcinogenic, blocking the formation of tumors in animal models, thus demonstrating the potential of 2-Bromo-4-methylphenyl isothiocyanate in cancer research (Zhang, Kensler, Cho, Posner, & Talalay, 1994).

  • Synthetic isothiocyanates have been studied for their anti-carcinogenic and anti-proliferative properties, further highlighting the medical applications of these compounds (Fuke, Haga, Ono, Nomura, & Ryoyama, 1997).

  • The compound has been used in the one-pot synthesis of 3-Arylquinazoline-2,4(1H,3H)-dithiones, demonstrating its utility in creating complex heterocyclic structures (Kobayashi, Yokoi, & Konishi, 2011).

Safety And Hazards

“2-Bromo-4-methylphenyl isothiocyanate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may also cause respiratory irritation .

properties

IUPAC Name

2-bromo-1-isothiocyanato-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXSCOWMTPPFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C=S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172835
Record name 2-Bromo-4-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methylphenyl isothiocyanate

CAS RN

19241-39-5
Record name 2-Bromo-4-methylphenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-4-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19241-39-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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